2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
Description
Historical Development of 1,2,4-Triazole Compounds in Medicinal Chemistry
The 1,2,4-triazole scaffold was first synthesized in 1885, but its medicinal potential remained unexplored until the mid-20th century. Early applications focused on agricultural fungicides, such as the 1960s development of triazole-based agents like triadimefon and tebuconazole, which demonstrated broad-spectrum antifungal activity. By the 1980s, researchers recognized the versatility of the triazole ring in drug design due to its ability to engage in hydrogen bonding, π-π stacking, and metal coordination. The integration of acetamide moieties into triazole derivatives emerged in the 2000s, driven by the need to enhance bioavailability and target specificity. For example, cinnamic acid-linked triazole acetamides recently demonstrated dual anti-Alzheimer and anti-melanogenesis activities, underscoring the scaffold’s adaptability.
Significance of Triazole-Acetamide Hybrid Structures
Triazole-acetamide hybrids leverage synergistic interactions between the triazole’s aromatic stability and the acetamide’s hydrogen-bonding capacity. The acetamide group often serves as a bioisostere for ester or ketone functionalities, improving metabolic stability while retaining affinity for biological targets. A 2019 study highlighted the role of trifluoromethyl-containing triazole acetamides in combating antifungal resistance, with compound TPHMB achieving a minimum inhibitory concentration (MIC) of 8 μg/mL against Candida albicans. Structural analyses reveal that the acetamide’s carbonyl oxygen forms critical hydrogen bonds with enzyme active sites, as seen in quinazolinylpiperidinyl-triazole derivatives targeting Xanthomonas oryzae.
Pharmacological Relevance in Current Research
1,2,4-Triazole acetamides exhibit diverse pharmacological profiles:
- Antimicrobial Activity : Derivatives bearing quinazolinylpiperidinyl moieties showed EC₅₀ values as low as 34.5 μg/mL against Xanthomonas oryzae, outperforming standard agents like bismerthiazol.
- Antifungal Applications : The pH-responsive drug delivery system using ZIF-8 encapsulated triazole acetamides reduced non-specific toxicity while maintaining efficacy against Candida albicans.
- Neurological Therapeutics : Cinnamic acid-triazole hybrids inhibited butyrylcholinesterase (BChE) with IC₅₀ values of 11.99 μM, highlighting potential in Alzheimer’s disease management.
These findings underscore the scaffold’s adaptability to multiple therapeutic domains, driven by modular substitutions at the triazole N1 and C3 positions.
Structural Features and Pharmacophoric Elements
The target compound, 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide, integrates three critical pharmacophoric elements:
- 1,2,4-Triazole Core : The nitrogen-rich aromatic system facilitates π-π interactions with hydrophobic enzyme pockets, while the sulfur atom at C3 enhances electron delocalization.
- Butyl and Phenyl Substituents : The 4-butyl group increases lipophilicity, promoting membrane permeability, while the 5-phenyl moiety stabilizes the triazole ring through steric hindrance.
- 3,4-Difluorophenyl Acetamide : Fluorination optimizes bioavailability by reducing metabolic degradation, and the acetamide’s carbonyl group engages in hydrogen bonding with residues like Asp93 in cholinesterases.
A 2023 review emphasized that C3 sulfanyl substitutions in triazole derivatives improve antibacterial potency by 3–5-fold compared to oxygen or methylene analogs.
Position of the Target Compound in Contemporary Research
This compound occupies a niche in the development of multitarget agents, combining features from recent advancements:
- Hybrid Structures : Like the quinazolinylpiperidinyl-triazole bactericides, its design merges heterocyclic fragments to broaden activity spectra.
- Fluorinated Motifs : The 3,4-difluorophenyl group mirrors strategies used in cinnamic acid-triazole hybrids to enhance blood-brain barrier penetration.
- Drug Delivery Compatibility : The sulfur bridge at C3 allows potential conjugation with nanocarriers, akin to ZIF-8 encapsulated triazoles.
Current research prioritizes such structurally complex derivatives to address resistance mechanisms and improve therapeutic indices.
Properties
IUPAC Name |
2-[(4-butyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4OS/c1-2-3-11-26-19(14-7-5-4-6-8-14)24-25-20(26)28-13-18(27)23-15-9-10-16(21)17(22)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFJCKYELKXOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide (CAS No. 868255-43-0) is a synthetic organic molecule featuring a triazole ring, a sulfanyl group, and an acetamide moiety. This unique structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : CHFNOS
- Molecular Weight : 402.46 g/mol
- Structural Features :
- Triazole ring
- Sulfanyl group
- Difluorophenyl substituent
Biological Activity Overview
Compounds containing triazole rings are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been explored in various studies.
Anticancer Activity
Recent studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 (breast cancer) : Demonstrated an IC value of 10.28 µM.
- HePG2 (hepatocellular carcinoma) : Showed promising results with an EC of 10.79 µM.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle modulation.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The triazole ring may interact with enzymes involved in cell proliferation.
- Receptor Modulation : The difluorophenyl group could influence receptor binding and signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural variations influence biological activity:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 5-(Phenoxymethyl)-1H-[1,2,4]triazole | Lacks thiol group | Antimicrobial |
| 4-(tert-butyl)aniline | Similar substituents | Anticancer |
| Phenoxyacetic acid | Contains phenoxy group | Anti-inflammatory |
This table illustrates the diversity within the triazole class and highlights the unique profile of the target compound.
Case Studies
Several studies have documented the biological activity of similar compounds:
- Study on Triazole Derivatives : Investigated various derivatives for anticancer properties using MTT assays, revealing significant cytotoxicity against MCF7 and A549 cell lines.
- Caspase Activation Studies : Focused on the role of specific substituents in enhancing pro-apoptotic effects through caspase activation pathways.
Comparison with Similar Compounds
Key Trends :
- Electron-Withdrawing Groups (e.g., 3,4-difluorophenyl in the target compound): Enhance binding to aromatic-rich pockets in target proteins but may reduce solubility .
- Heteroaromatic Substituents (e.g., pyridine, thiophene): Improve target selectivity via directional hydrogen bonding or π-stacking .
- Alkyl Chains (e.g., butyl vs. ethyl): Longer chains (butyl) increase lipophilicity and membrane permeability but may elevate CYP450-mediated metabolism .
Pharmacological Activity
Anti-Inflammatory Potential
The target compound’s anti-exudative activity parallels derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (), which showed 73% inhibition of edema at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Structural similarities suggest shared COX-2 inhibition mechanisms, though the 3,4-difluorophenyl group in the target compound may confer higher potency due to increased electron withdrawal .
Ion Channel Modulation
VUAA-1 and OLC-12 () are potent Orco agonists (EC50: 2–5 μM), whereas the target compound’s butyl-phenyl configuration may favor interactions with mammalian TRP channels, as seen in analogues with trifluoromethylphenyl groups ().
Pharmacokinetic Properties
- Solubility: The 3,4-difluorophenyl group reduces aqueous solubility compared to mono-fluorinated analogues (e.g., 3B3-031870, ).
- Metabolic Stability : The butyl chain increases susceptibility to oxidative metabolism compared to ethyl or methyl derivatives (e.g., 565464-68-8, ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
Triazole ring formation : Condensation of thiosemicarbazide derivatives with substituted phenyl groups under acidic conditions.
Sulfanyl-acetamide coupling : Reaction of the triazole intermediate with 2-chloro-N-(3,4-difluorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
- Optimization : Use statistical experimental design (e.g., response surface methodology) to evaluate factors such as temperature, solvent ratio, and reaction time. Central composite designs can minimize trial runs while maximizing yield .
Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?
- Methodological Answer :
- Spectroscopy : Combine , , and HRMS to confirm the presence of the difluorophenyl, triazole, and sulfanyl groups. For example, the spectrum will show distinct signals for the 3,4-difluorophenyl moiety .
- Crystallography : Single-crystal X-ray diffraction can confirm the spatial arrangement of the triazole and acetamide groups. Compare bond lengths and angles with similar structures (e.g., 4-methyl-5-phenyl-4H-1,2,4-triazole derivatives) to validate geometry .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of intermediates in the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediate energies. Tools like Gaussian or ORCA can identify rate-limiting steps, such as the nucleophilic substitution during sulfanyl group attachment .
- Solvent Effects : Apply COSMO-RS simulations to assess solvent polarity’s impact on reaction thermodynamics and kinetics. This helps select optimal solvents (e.g., DMF vs. THF) for improved yield .
Q. What strategies are effective for resolving contradictions in biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Perform in vitro assays (e.g., COX-2 inhibition for anti-exudative activity) across a concentration gradient to identify therapeutic vs. toxic thresholds. Compare results with structurally analogous compounds (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) .
- Mechanistic Cross-Validation : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., TNF-α) versus off-target receptors. Pair with transcriptomic analysis (RNA-seq) to identify unintended pathways affected at higher doses .
Q. How does the electronic configuration of substituents (e.g., difluorophenyl vs. trifluoromethyl) influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Hammett Analysis : Calculate σ values for substituents to correlate electron-withdrawing/donating effects with solubility and log. The 3,4-difluorophenyl group’s electronegativity may enhance membrane permeability compared to bulkier substituents .
- ADME Prediction : Use software like SwissADME to model absorption and metabolism. The sulfanyl group’s polarity may improve aqueous solubility, while the triazole ring could affect cytochrome P450 interactions .
Data Contradiction and Validation
Q. What experimental approaches validate conflicting reports on the compound’s environmental toxicity?
- Methodological Answer :
- Ecotoxicity Assays : Conduct OECD-compliant tests (e.g., Daphnia magna acute toxicity) to assess aquatic impact. Compare results with structurally similar compounds (e.g., 4-butyl-5-phenyl-4H-1,2,4-triazole derivatives) to isolate toxicity contributions from specific functional groups .
- Degradation Studies : Use LC-MS/MS to track hydrolysis products under varying pH and UV exposure. The sulfanyl-acetamide bond may hydrolyze faster in alkaline conditions, reducing persistence .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
